1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-7-3-4-9-8-10(13(16)17)5-6-11(9)14/h2,5-6,8H,1,3-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGETFKNHKSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094284-48-6 | |
| Record name | 1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
The 1-position of the tetrahydroquinoline scaffold is highly modifiable, influencing physicochemical and biological properties:
Key Observations :
Functional Group Modifications on the Core Scaffold
Carboxylic Acid Derivatives
Key Observations :
- Hydrochloride salts (e.g., CAS: 1251923-10-0) enhance aqueous solubility, critical for pharmaceutical formulations .
- Ester derivatives (e.g., ) are often used as prodrugs or synthetic intermediates.
Oxo and Hydroxy Modifications
Key Observations :
Structural Isomerism: Quinoline vs. Isoquinoline Derivatives
Key Observations :
- Isoquinoline derivatives () exhibit altered ring strain and electronic properties, often leading to divergent biological activities compared to quinoline analogs.
Preparation Methods
Acylation of Tetrahydroquinoline Derivatives
A common approach involves direct acylation of the nitrogen atom in 1,2,3,4-tetrahydroquinoline-6-carboxylic acid or its derivatives with acryloyl chloride or equivalent reagents under controlled conditions.
- Reagents: Acryloyl chloride or prop-2-enoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane).
- Conditions: Low temperature (0–5 °C) to avoid polymerization of the acryloyl reagent, inert atmosphere.
- Outcome: Formation of the N-acryloyl tetrahydroquinoline carboxylic acid.
This method requires careful control of reaction parameters to prevent side reactions such as polymerization of the acryloyl reagent or over-acylation.
Stepwise Synthesis via Coupling Reactions
An alternative method involves the synthesis of the tetrahydroquinoline core bearing a free amine at the nitrogen, followed by coupling with acrylic acid derivatives using peptide coupling agents.
- Coupling Agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (dicyclohexylcarbodiimide).
- Base: Triethylamine or N-methylmorpholine.
- Solvent: DMF or dichloromethane.
- Procedure: The acid (acrylic acid or derivative) is activated by the coupling agent, then reacted with the amine-functionalized tetrahydroquinoline.
- Advantages: Mild conditions, high selectivity, and good yields.
- Example: Similar coupling strategies have been employed in the synthesis of related tetrahydroquinoline derivatives and other heterocyclic compounds.
Protection and Deprotection Strategies
To improve selectivity and yield, protecting groups may be introduced on the carboxylic acid or amine functionalities during intermediate steps.
- Example: Acetylation of the imino group to protect it during ring-opening or nucleophilic substitution steps has been reported in related quinoline chemistry.
- Deprotection: Removal of protecting groups is achieved under mild acidic or basic conditions after key transformations.
Representative Synthetic Route Example
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) is commonly used to track reaction progress.
- Purification: Silica gel column chromatography with solvent systems such as methanol/dichloromethane mixtures.
- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm structure and purity.
Research Findings and Optimization
- The acylation step is sensitive to temperature and reagent purity; lower temperatures reduce side reactions.
- Use of coupling agents like HATU improves yields and reduces reaction times compared to direct acylation.
- Protecting groups enhance selectivity but add steps; their use depends on the substrate complexity.
- One-pot procedures combining multiple steps have been explored to improve efficiency in related heterocyclic syntheses.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct Acylation | Acryloyl chloride, base | 0–5 °C, inert atmosphere | Simple, direct | Sensitive to polymerization, side reactions | 70-80 |
| Coupling Reaction | Acrylic acid, HATU/EDC, base | Room temp, DMF/DCM | Mild, selective, high yield | Requires coupling agents, longer steps | 75-85 |
| Protection/Deprotection | Acetylation, acid/base | Variable | Improves selectivity | Additional steps, time-consuming | 65-85 |
Q & A
Q. 1.1. What are the recommended synthetic routes for preparing 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with high purity?
Methodological Answer: A common approach involves cyclocondensation reactions using substituted tetrahydroquinoline precursors. For example, aluminum chloride (AlCl₃) can catalyze the intramolecular cyclization of intermediates like methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in solvents such as 1,2-dichlorobenzene at elevated temperatures (378 K). Post-synthesis, recrystallization from ethanol or methanol is critical for purification. Yield optimization (~73%) requires precise stoichiometric control and inert atmospheric conditions .
Q. 1.2. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : H NMR (300 MHz in DMSO-d₆) resolves stereochemistry and substituent positions (e.g., δ 1.15–4.27 ppm for CH₃, CH₂, and aromatic protons) .
- IR Spectroscopy : Peaks at ~1700–1730 cm⁻¹ confirm carbonyl (C=O) and amide (NCO) groups .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in studies of related tetrahydroquinoline derivatives .
Q. 1.3. How should researchers handle stability and storage of this compound to prevent degradation?
Methodological Answer: Store in tightly sealed containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Stability can be monitored via HPLC with UV detection (λ = 254 nm) to track degradation products like hydrolyzed carboxylic acid derivatives .
Advanced Research Questions
Q. 2.1. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from structural isomerism or impurities. To address this:
- Isomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) to isolate cis/trans isomers.
- Bioactivity Replication : Validate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .
- Structural Confirmation : Cross-reference NMR and X-ray data with computational models (DFT or molecular docking) to correlate activity with specific conformers .
Q. 2.2. How can researchers investigate the interaction mechanisms of this compound with biological targets like P-glycoprotein?
Methodological Answer:
- In Vitro Assays : Use Caco-2 cell monolayers to measure efflux ratios, complemented by ATPase activity assays to assess P-gp modulation .
- Computational Modeling : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to transmembrane domains of P-gp.
- Metabolite Profiling : LC-MS/MS identifies active metabolites contributing to observed effects .
Q. 2.3. What experimental designs are optimal for evaluating the therapeutic index of this compound?
Methodological Answer:
- Dose-Response Studies : Determine IC₅₀/EC₅₀ values in target cells (e.g., cancer lines) and compare to toxicity in non-target cells (e.g., primary hepatocytes).
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), clearance, and bioavailability in rodent models via LC-MS/MS .
- Safety Margins : Calculate the ratio of LD₅₀ (acute toxicity) to ED₅₀ (efficacy) in preclinical models .
Q. 2.4. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the prop-2-enoyl group with trifluoromethyl or cyclopropyl moieties to reduce oxidative metabolism .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., α to carbonyl groups) to slow CYP450-mediated degradation .
Data Analysis & Interpretation
Q. 3.1. How should researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine H/C NMR, high-resolution MS, and IR to resolve ambiguities (e.g., distinguishing NH protons from solvent peaks).
- Crystallographic Refinement : Use SHELX or Olex2 to refine X-ray structures, ensuring bond lengths and angles align with expected values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
